![molecular formula C15H21N B2933576 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] CAS No. 143425-83-6](/img/structure/B2933576.png)

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

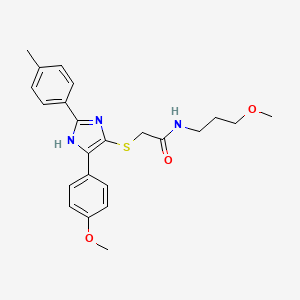

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is a chemical compound . It was found to possess activity as an agonist at nicotinic acetylcholine receptors during the course of work that ultimately led to the discovery of the anti-smoking drug varenicline .

Molecular Structure Analysis

The molecular formula of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is C17H25N . The average mass is 243.387 Da and the monoisotopic mass is 243.198700 Da .科学的研究の応用

Synthesis and Chemical Transformations

The chemistry of functionalized benzazepines has been extensively studied, with a focus on the synthesis of new spiro derivatives of tetrahydro-2-benzazepine. Research has explored their nitration, bromination, allylation, acetylation, formylation, and oxidation reactions. Notably, nitration and bromination of 5-methyl(1,5-dimethyl)-1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1-cycloalkane] occur regioselectively on the phenyl ring's C-8 position. This work established the structures of these compounds through infrared and nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug development (Kouznetsov et al., 1997).

Unexpected Rearrangements and Structural Analysis

In another study, an unexpected rearrangement of the benzofurobenzazepine skeleton of galanthamine-type alkaloids was observed during attempted cyclization, leading to the formation of a cyclopentanoisoquinolinone derivative. This finding highlights the complex reactivity of spirobenzazepine compounds and provides insight into the structural flexibility and potential synthetic pathways of benzazepine derivatives (Herke et al., 2010).

Intramolecular Cyclization and Derivative Synthesis

Research on intramolecular cyclization of gem-benzylaminoallylcyclohexane with sulfuric acid has led to the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane] and other derivatives. These studies elucidate the conditions under which these reactions occur and the resulting compounds, further expanding the chemical repertoire of benzazepine derivatives (Varlamov et al., 1999; Varlamov et al., 2013).

Spectroscopic Analysis and Regioselectivity

Efforts to synthesize nitroderivatives of spirobenzazepines have shown great regioselectivity, indicating the precision with which functional groups can be introduced into the benzazepine framework. The study also performed an oxidative reaction of a nitrogen-carbon bond in spirobenzazepines, yielding nitrones in moderate to high yields. The comprehensive spectroscopic analysis provided valuable data for understanding the structural aspects and reactivity patterns of these molecules (Varlamov et al., 2001).

特性

IUPAC Name |

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-12-10-15(8-4-5-9-15)16-11-13-6-2-3-7-14(12)13/h2-3,6-7,12,16H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTBEZWEXCXXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCC2)NCC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole](/img/structure/B2933510.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)

![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)

![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)